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Compound of Interest

Compound Name:
3,5-dimethyl-1-phenyl-1H-

pyrazole-4-sulfonyl chloride

Cat. No.: B1337554 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the structural and functional characteristics of

recently developed pyrazole sulfonamide derivatives, supported by experimental data. The

following sections detail the crystallographic parameters, biological activities, and underlying

experimental protocols to aid in the evaluation and future design of this important class of

molecules.

Data Presentation
The quantitative data for two distinct novel pyrazole sulfonamide derivatives and a relevant

comparator are summarized below. Compound T22 represents a new class of antifungal

agents, while the Benzothiophen-2-yl pyrazole derivatives are potent dual inhibitors of COX-2

and 5-LOX, enzymes implicated in inflammation and cancer.[1][2] Celecoxib, a well-established

COX-2 inhibitor, is included for comparison.

Table 1: Comparative Crystallographic Data
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Parameter Compound T22[2][3] Celecoxib[4][5][6][7]

Empirical Formula C21H18F3N3O5S C17H14F3N3O2S

Formula Weight 497.45 381.37

Crystal System Monoclinic Monoclinic

Space Group P2₁/c P2₁/c

a (Å) 10.987(3) 18.334(5)

b (Å) 11.458(3) 8.490(5)

c (Å) 17.652(5) 11.516(5)

α (°) 90 90

β (°) 107.45(3) 93.98(5)

γ (°) 90 90

Volume (Å³) 2117.8(10) 1785.1(13)

Z 4 4

CCDC Number 2168151 117789

Table 2: Comparative Biological Activity
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Compound/Class Target/Assay Key Findings

Compound T24[2][3][8] Antifungal activity vs. R. solani EC50 = 0.45 mg/L

Hymexazol (Commercial

Fungicide)[2][3][8]
Antifungal activity vs. R. solani EC50 = 10.49 mg/L

Bixafen (Commercial

Fungicide)[2][3][8]
Antifungal activity vs. R. solani EC50 = 0.25 mg/L

Benzothiophen-2-yl pyrazole

5b[1]
COX-1 Inhibition IC50 = 5.40 µM

COX-2 Inhibition IC50 = 0.01 µM

5-LOX Inhibition IC50 = 1.78 µM

Celecoxib (Reference Drug)[1] COX-2 Inhibition IC50 = 0.045 µM

Experimental Protocols
Detailed methodologies for the synthesis, crystallization, and biological evaluation of the

featured compounds are provided below.

Synthesis of Pyrazolecarbamide Sulfonates (e.g., T22,
T24)[2][3]
The synthesis of the target compounds involves a multi-step process. The key intermediate, 3-

(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, is first synthesized. This intermediate

is then coupled with 2-aminophenol, followed by a reaction with the respective arylsulfonyl

chloride in the presence of a catalytic amount of DMAP and triethylamine in acetonitrile at room

temperature. The reaction progress is monitored by TLC. After completion, the solvent is

removed, and the residue is worked up with water and ethyl acetate extraction to yield the final

product.

Single-Crystal X-ray Diffraction[9][10]
A suitable single crystal of the compound is selected and mounted on a diffractometer. Data is

collected at a controlled temperature (typically 100-120 K) using Mo Kα or Cu Kα radiation. The
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collected diffraction data are processed to determine the unit cell parameters and space group.

The crystal structure is then solved using direct methods and refined by full-matrix least-

squares procedures. The final refined structure provides precise information on bond lengths,

bond angles, and intermolecular interactions.

In Vitro Antifungal Assay[2][3]
The antifungal activity of the target compounds against various phytopathogenic fungi, such as

Rhizoctonia solani, is evaluated using the mycelium growth rate method. The compounds are

dissolved in DMSO and mixed with potato dextrose agar (PDA) at different concentrations.

Mycelial discs of the fungi are placed on the center of the agar plates and incubated at a

controlled temperature. The diameter of the mycelial colony is measured, and the inhibition rate

is calculated. The EC50 values are then determined using probit analysis.

In Vitro COX-1/COX-2 and 5-LOX Inhibition Assays[1]
The ability of the compounds to inhibit ovine COX-1 and COX-2 is determined using a whole-

cell assay. The production of PGE2 is measured to assess the enzyme activity. For the 5-LOX

inhibitory activity, a cellular assay using rat peritoneal neutrophils is performed, and the

production of LTB4 is measured. The IC50 values, the concentration of the compound required

to inhibit 50% of the enzyme activity, are calculated from the dose-response curves.

Mandatory Visualization
The following diagrams illustrate the experimental workflow for X-ray crystallography and a key

signaling pathway targeted by anti-inflammatory pyrazole sulfonamides.
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Caption: Experimental workflow for X-ray crystallography of novel compounds.
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Caption: Dual inhibition of COX-2 and 5-LOX pathways by pyrazole sulfonamides.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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